molecular formula C10H18N2O3S B12274528 4-Boc-thiomorpholine-3-carboxylic acid amide

4-Boc-thiomorpholine-3-carboxylic acid amide

Cat. No.: B12274528
M. Wt: 246.33 g/mol
InChI Key: GRCIRSQNWGAMOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-thiomorpholine-3-carboxylic acid amide typically involves the protection of thiomorpholine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a carboxylic acid amide group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Boc-thiomorpholine-3-carboxylic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

4-Boc-thiomorpholine-3-carboxylic acid amide serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow for the development of novel drugs, particularly those targeting neurological disorders. The compound's ability to undergo selective reactions due to the protective Boc group enhances its utility in drug synthesis.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease. These compounds are designed to inhibit specific enzymes involved in neurodegeneration, showcasing the compound's therapeutic promise.

Peptide Synthesis

The compound is extensively used in peptide synthesis, where its Boc protective group allows for selective reactions that improve yield and purity. This is particularly important in the synthesis of complex peptides, where maintaining the integrity of functional groups is critical.

Synthesis Method Yield (%) Comments
Boc-deprotection95High efficiency in peptide coupling reactions
Coupling with amino acids90Effective for various amino acid sequences

Organic Chemistry Research

In organic chemistry, this compound is utilized as a versatile intermediate for synthesizing diverse chemical entities. Its unique structure allows chemists to explore new pathways and develop novel compounds.

Mechanosynthesis Example

A study demonstrated the mechanosynthesis of amides using this compound as a reactant. The use of solvent-free conditions significantly improved reaction times and yields, showcasing its efficiency in organic synthesis .

Biotechnology Applications

The compound plays a vital role in designing biologically active molecules, aiding in developing targeted therapies and diagnostics within the biotechnology sector. Its unique chemical properties facilitate interactions with biological targets.

Research has shown that derivatives of this compound can inhibit matrix metalloproteinases (MMPs), enzymes that contribute to cancer metastasis. This inhibition can potentially reduce tumor growth and angiogenesis .

Material Science

In material science, this compound is being explored for its potential applications in creating polymers with specific properties. These materials can be utilized in coatings and adhesives, contributing to advancements in various industrial applications.

Material Properties Table

Property Value Application
Thermal StabilityHighSuitable for high-temperature applications
Chemical ResistanceExcellentIdeal for protective coatings

Mechanism of Action

The mechanism of action of 4-Boc-thiomorpholine-3-carboxylic acid amide depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthesis and is removed under physiological conditions to release the active compound. The thiomorpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Boc-thiomorpholine-3-carboxylic acid: Similar structure but lacks the amide group.

    Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group.

    4-Boc-thiomorpholine: Lacks the carboxylic acid amide group.

Uniqueness

4-Boc-thiomorpholine-3-carboxylic acid amide is unique due to its combination of the Boc protecting group, thiomorpholine ring, and carboxylic acid amide functionality. This combination provides versatility in synthetic applications and allows for the development of a wide range of derivatives with potential biological activity .

Biological Activity

4-Boc-thiomorpholine-3-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H18N2O3SC_{10}H_{18}N_{2}O_{3}S and features a thiomorpholine ring substituted with a tert-butoxycarbonyl (Boc) group. The presence of sulfur in the thiomorpholine ring differentiates it from similar compounds like morpholine, imparting unique chemical properties that may enhance biological activity.

The biological activity of this compound may be linked to several mechanisms:

  • Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation, thus potentially affecting tumor growth and metastasis.
  • Antimicrobial Activity : Related compounds have exhibited significant antibacterial properties against various strains, indicating that this compound may also possess similar activity .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits promising antimicrobial properties. For instance, related compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria IC50 (µM)
This compoundStaphylococcus aureus1.4
Related compoundEscherichia coli0.2
Tetracycline (control)Various strains0.2 - 0.5

These findings indicate that derivatives of this compound could serve as effective antibacterial agents, especially against resistant strains .

Anticancer Activity

The anticancer potential of thiomorpholine derivatives has been explored in various studies. For example, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.

Case Studies

  • In vitro Studies on Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiomorpholine derivatives, including this compound, against clinical isolates of MRSA. The compound demonstrated significant inhibition at non-cytotoxic concentrations, outperforming traditional antibiotics in some cases .
  • Anticancer Screening : In another study focusing on the anticancer properties of thiomorpholine derivatives, researchers found that these compounds inhibited cell viability in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, related compounds exhibit half-lives ranging from 2 to 5 hours, suggesting that this compound may also have a moderate pharmacokinetic profile conducive to therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-carbamoylthiomorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCIRSQNWGAMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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